molecular formula C21H21N3O4S B2564730 2-[1-(4-Methoxy-3-methylphenyl)sulfonylazetidin-3-yl]-6-phenylpyridazin-3-one CAS No. 2380186-44-5

2-[1-(4-Methoxy-3-methylphenyl)sulfonylazetidin-3-yl]-6-phenylpyridazin-3-one

Cat. No. B2564730
CAS RN: 2380186-44-5
M. Wt: 411.48
InChI Key: LYYCUTRMTMWRCO-UHFFFAOYSA-N
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Description

2-[1-(4-Methoxy-3-methylphenyl)sulfonylazetidin-3-yl]-6-phenylpyridazin-3-one, also known as MAPS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MAPS is a pyridazinone-based compound that has been synthesized through a series of chemical reactions.

Mechanism of Action

The mechanism of action of 2-[1-(4-Methoxy-3-methylphenyl)sulfonylazetidin-3-yl]-6-phenylpyridazin-3-one is not fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes that are involved in the growth and replication of cancer cells, viruses, and inflammatory cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of certain viruses. Additionally, this compound has been found to have antioxidant properties, which may help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[1-(4-Methoxy-3-methylphenyl)sulfonylazetidin-3-yl]-6-phenylpyridazin-3-one in lab experiments include its high purity, stability, and ease of synthesis. However, the limitations of using this compound in lab experiments include its potential toxicity and limited solubility in water.

Future Directions

There are several future directions for the study of 2-[1-(4-Methoxy-3-methylphenyl)sulfonylazetidin-3-yl]-6-phenylpyridazin-3-one. One direction is to further investigate its potential as an anti-cancer agent and to determine its mechanism of action. Another direction is to investigate its potential as an anti-inflammatory and anti-viral agent. Additionally, future studies could focus on improving the solubility and reducing the toxicity of this compound.

Synthesis Methods

The synthesis of 2-[1-(4-Methoxy-3-methylphenyl)sulfonylazetidin-3-yl]-6-phenylpyridazin-3-one involves a series of chemical reactions that starts with the condensation of 4-methoxy-3-methylbenzaldehyde with ethyl acetoacetate to form 4-methoxy-3-methylchalcone. The chalcone is then reacted with hydrazine hydrate to form 4-methoxy-3-methylphenylhydrazine. The hydrazine is then reacted with 2-chloro-6-phenylpyridazine-3-carbonyl chloride to form this compound. The synthesis of this compound has been optimized to ensure high yields and purity.

Scientific Research Applications

2-[1-(4-Methoxy-3-methylphenyl)sulfonylazetidin-3-yl]-6-phenylpyridazin-3-one has been found to have potential applications in various scientific fields. It has been studied as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. This compound has also been studied as a potential anti-inflammatory agent due to its ability to reduce inflammation. Additionally, this compound has been studied as a potential anti-viral agent due to its ability to inhibit the replication of certain viruses.

properties

IUPAC Name

2-[1-(4-methoxy-3-methylphenyl)sulfonylazetidin-3-yl]-6-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-15-12-18(8-10-20(15)28-2)29(26,27)23-13-17(14-23)24-21(25)11-9-19(22-24)16-6-4-3-5-7-16/h3-12,17H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYCUTRMTMWRCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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